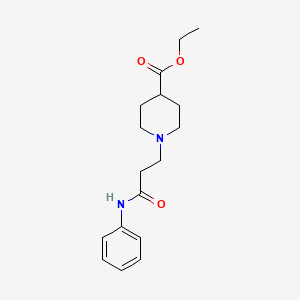
methyl 3-(1-azepanylmethyl)-4-hydroxy-2-methyl-6-quinolinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of quinoline derivatives like our compound of interest often involves multi-step chemical reactions that incorporate various functional groups into the quinoline core. For instance, a practical and large-scale synthesis approach for a similar quinoline derivative was demonstrated by Bänziger et al. (2000), where key steps included hydrogenation, Birch reduction, and acidic cyclization to obtain the desired compound with high yield (Bänziger, Cercus, Stampfer, & Sunay, 2000).
Molecular Structure Analysis
The molecular structure of quinoline derivatives is typically characterized using techniques such as NMR, IR, and single-crystal X-ray diffraction. Kovalenko et al. (2020) utilized these methods to confirm the structure of synthesized quinoline compounds, providing insights into the regioselectivity of their methylation reactions (Kovalenko, Drushlyak, Shishkina, Konovalova, Mariutsa, Bunyatyan, Kravchenko, Ivanov, Ivachtchenko, & Langer, 2020).
Chemical Reactions and Properties
Quinoline derivatives undergo various chemical reactions that modify their chemical structure and properties. For example, the reaction of methyl 3-amino-4-cyano-5-methylthiothiophene-2-carboxylate with DMAD led to the synthesis of a polyfunctionalized quinoline, highlighting the versatility of quinoline chemistry (Tominaga, Luo, & Castle, 1994).
Physical Properties Analysis
The physical properties of quinoline derivatives, such as melting points, solubility, and crystalline structure, are crucial for their practical applications. The crystal structure and hydrogen bonding patterns of a quinoline derivative were elucidated by Gao (2005), providing valuable information on its solid-state properties (Gao, 2005).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and electron distribution, of quinoline derivatives are influenced by their molecular structure. The synthesis and characterization of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate by Kovalenko et al. (2020) shed light on the chemical properties of such compounds, demonstrating their potential as inhibitors of Hepatitis B Virus replication (Kovalenko et al., 2020).
Eigenschaften
IUPAC Name |
methyl 3-(azepan-1-ylmethyl)-2-methyl-4-oxo-1H-quinoline-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-13-16(12-21-9-5-3-4-6-10-21)18(22)15-11-14(19(23)24-2)7-8-17(15)20-13/h7-8,11H,3-6,9-10,12H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKIUNOMNFGYBIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(N1)C=CC(=C2)C(=O)OC)CN3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-(azepan-1-ylmethyl)-2-methyl-4-oxo-1H-quinoline-6-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(3S*,4R*)-3-{[(dimethylamino)sulfonyl]amino}-N-(2-fluorophenyl)-4-isopropyl-1-pyrrolidinecarboxamide](/img/structure/B5650078.png)
![2-(dimethylamino)-N,4-dimethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-pyrimidinecarboxamide](/img/structure/B5650079.png)
![1-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-morpholin-4-ylphenyl]ethanone](/img/structure/B5650083.png)
![N-[1-methyl-2-(3-methylpyridin-2-yl)ethyl]-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B5650092.png)
![N-[3-(acetylamino)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B5650097.png)

![N-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-L-phenylalanine](/img/structure/B5650111.png)
![2-[2-oxo-2-(4-phenylazepan-1-yl)ethyl]-5-pyrrolidin-1-ylpyridazin-3(2H)-one](/img/structure/B5650118.png)
![2-(2,3-dihydro-1H-inden-1-yl)-N-[4-(2-oxo-1-pyrrolidinyl)benzyl]acetamide](/img/structure/B5650127.png)
![7-[(5-methyl-4-phenyl-3-thienyl)carbonyl]-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5650132.png)
![N-cyclopropyl-2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5650164.png)